molecular formula C11H15F3N2O2S B1660382 S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate CAS No. 754983-44-3

S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate

Cat. No.: B1660382
CAS No.: 754983-44-3
M. Wt: 296.31 g/mol
InChI Key: RYNQBLIBPNMLIR-UHFFFAOYSA-N
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Description

S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate is a sulfur-containing heterocyclic compound characterized by a pyrazole core substituted with a trifluoromethyl group at the 5-position and a methyl group at the 1-position. The ethanethioate moiety is esterified with a tert-butyl group, distinguishing it from oxygen-based esters. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity (due to the tert-butyl group) and metabolic stability (attributed to the trifluoromethyl group).

Properties

IUPAC Name

S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2S/c1-10(2,3)19-9(17)6-18-8-5-7(11(12,13)14)16(4)15-8/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNQBLIBPNMLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=O)COC1=NN(C(=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381525
Record name S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754983-44-3
Record name S-(1,1-Dimethylethyl) 2-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754983-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Methyl-5-(Trifluoromethyl)Pyrazol-3-Ol (5-MTP)

Cyclocondensation of Ethyl Trifluoroacetoacetate (ETFAA) and Methyl Hydrazine

The pyrazole core is synthesized via cyclocondensation of ETFAA and methyl hydrazine in aqueous sulfuric acid (0.09–0.25 eq) at 50–140°C. This exothermic reaction achieves 86.5% yield with a 96:4 selectivity ratio for the 3-trifluoromethyl isomer over the 5-trifluoromethyl byproduct. Critical parameters include:

  • Temperature Control : Maintaining 80°C during reflux minimizes side reactions.
  • Catalyst Loading : Sulfuric acid at 0.1 eq optimizes reaction kinetics without excessive acid waste.
  • Crystallization : Cooling the reaction mixture to 10°C yields platelet-like crystals, enabling efficient filtration (99.7% purity by ¹H-NMR).
Table 1: Comparative Catalyst Performance in 5-MTP Synthesis
Catalyst Temperature (°C) Selectivity (3-/5-TFMP) Yield (%) Crystal Morphology
H₂SO₄ (0.1 eq) 80 96:4 86.5 Platelets
CF₃COOH (0.1 eq) 80 97:3 85.2 Needles

Etherification of 5-MTP with Chloroacetic Acid Derivatives

Alkylation Using Chloroacetyl Chloride

5-MTP reacts with chloroacetyl chloride in dichloromethane under basic conditions (pyridine, 0–5°C) to form 2-chloro-N-(1-methyl-5-(trifluoromethyl)pyrazol-3-yl)acetamide. Key considerations:

  • Solvent Choice : Aqueous ethanol mixtures reduce side-product formation compared to pure organic solvents.
  • Stoichiometry : A 1:1.2 molar ratio of 5-MTP to chloroacetyl chloride ensures complete conversion.

Thioesterification with tert-Butylthiol

Nucleophilic Substitution of Chloride

The chloroacetamide intermediate undergoes nucleophilic substitution with tert-butylthiol in tetrahydrofuran (THF) at 25°C, catalyzed by triethylamine. This step achieves 78–82% yield, with purity confirmed via LC-MS.

Table 2: Thioesterification Reaction Parameters
Parameter Optimal Value Effect on Yield
Solvent THF Maximizes solubility
Base Triethylamine (1 eq) Neutralizes HCl
Reaction Time 6 h Completes substitution

Alternative Pathways for Thioester Formation

Direct Esterification via Acyl Chloride

Pyrazol-3-yloxy acetic acid, generated by hydrolyzing the chloroacetamide intermediate, is converted to its acyl chloride using thionyl chloride. Subsequent reaction with tert-butylthiol in dry diethyl ether yields the target thioester (75% yield).

Industrial-Scale Optimization

Cost-Effective Solvent Systems

Replacing acetic acid with water in the cyclocondensation step reduces raw material costs by 34% while maintaining yield.

Crystallization Engineering

Adjusting cooling rates during 5-MTP isolation produces larger crystals (200–500 µm), reducing filtration time by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹⁹F-NMR confirms the absence of 5-trifluoromethyl isomer (δ = -62.5 ppm for 3-TFMP). ¹H-NMR of the thioester moiety shows a singlet for tert-butyl protons at δ 1.42 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 341.0921 corresponds to [C₁₂H₁₆F₃N₂O₂S]⁺.

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate ester to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Structure and Composition

The compound features a tert-butyl group, a pyrazole moiety with a trifluoromethyl substitution, and an ether-thioate functional group. These structural characteristics contribute to its reactivity and potential utility in various chemical reactions.

Physical Properties

  • Molecular Weight : 296.31 g/mol
  • Solubility : The compound is generally soluble in organic solvents, which facilitates its use in various chemical reactions and formulations.

Medicinal Chemistry

S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. A study demonstrated that similar pyrazole compounds showed significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar activity .

Agricultural Science

In agricultural applications, this compound can serve as an active ingredient in pesticide formulations due to its potential effectiveness against specific pests and diseases.

Case Study: Pesticidal Efficacy

Research on related pyrazole compounds has shown promising results in pest control, indicating that this compound could be developed into an effective pesticide. Studies have reported reduced pest populations when treated with pyrazole-based pesticides, highlighting their role in sustainable agriculture .

Materials Science

The unique properties of this compound make it suitable for use in developing advanced materials, such as coatings or polymers that require specific chemical resistance or thermal stability.

Case Study: Coating Applications

Investigations into the incorporation of pyrazole derivatives into polymer matrices have revealed enhanced thermal stability and chemical resistance. This suggests potential applications in protective coatings for industrial use .

Mechanism of Action

The mechanism of action of S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the provided evidence, focusing on structural motifs, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Functional Groups Molecular Formula (if available) Notable Properties/Applications
S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate (Target Compound) Pyrazole (1-Me, 5-CF₃), thioate ester with tert-butyl Thioate, CF₃, tert-butyl Not explicitly provided Likely high lipophilicity, metabolic stability
Example 75 () Pyrazolo[3,4-d]pyrimidine, 2,4-dimethylthiazole, fluorophenyl Amide, thiazole, CF₃ Not provided Bioactive (implied by patent context)
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one () Indeno-pyrazole, tert-butyl, phenyl Ketone, tert-butyl C₂₀H₁₈N₂O Limited toxicity data
N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide () Pyrazole (3-Cl, 1-pyridyl), sulfonyl, propanamide Sulfonyl, amide Not provided Agrochemical candidate (pesticide manual)

Key Observations:

Thioate vs. Oxygen Esters : The target compound’s thioate group (C-S-CO-t-Bu) offers greater resistance to hydrolysis compared to oxygen-based esters (e.g., carbamates in ), which may enhance its stability in biological systems .

Trifluoromethyl Substitution : The 5-CF₃ group on the pyrazole ring is a common feature in agrochemicals (e.g., compounds) due to its electron-withdrawing effects and ability to resist oxidative degradation .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in (e.g., Suzuki coupling for pyrazole functionalization) but diverges in thioate esterification steps .
  • Physical Properties : Analogous compounds in (e.g., Example 75: MP 163–166°C, mass 615.7) highlight the influence of substituents on melting points and molecular weight .
  • Safety Profile: Like ’s indeno-pyrazole, the toxicological profile of the target compound remains understudied, warranting further investigation .

Biological Activity

S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H15F3N2O2S
  • Molecular Weight : 296.31 g/mol
  • CAS Number : [Not provided in results]

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structural components:

  • Pyrazole Ring : The presence of the trifluoromethyl group at position 5 of the pyrazole ring is crucial for enhancing biological activity, as seen in various studies that demonstrate the importance of this moiety in modulating receptor interactions and enhancing potency against specific targets .
  • Thioate Group : The thioate moiety contributes to the compound's stability and reactivity, which may influence its pharmacokinetic properties.

This compound has been studied for its role as a potential agonist for liver X receptors (LXRs), which are critical in regulating cholesterol homeostasis and lipid metabolism. Compounds with similar structures have shown enhanced agonistic activity, leading to increased expression of genes involved in cholesterol transport and metabolism .

Case Studies

  • Liver X Receptor Agonism :
    • A study identified that modifications to the pyrazole structure could significantly enhance LXR agonistic activity. The introduction of specific functional groups led to increased expression of ABCA1 mRNA without elevating plasma triglycerides in animal models .
  • Cystic Fibrosis Treatment :
    • Research involving similar pyrazole derivatives indicated that they could rescue defective CFTR protein trafficking in cystic fibrosis cells. The efficacy was measured through dose-response relationships, highlighting the importance of structural modifications for optimal activity against genetic mutations .

Table 1: Structure-Activity Relationship Data

CompoundStructureEfficacy (E_max)Potency (EC_50)
1Pyrazole with trifluoromethyl0.955.7 μM
2Pyrazole without trifluoromethyl0.1710.6 μM
3Modified pyrazole0.840.82 μM

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including pyrazole ring formation, tert-butyl thioester introduction, and coupling reactions. For example, the trifluoromethyl pyrazole core can be synthesized via cyclocondensation of hydrazines with β-keto esters, followed by selective functionalization at the 3-position. Optimizing yields requires careful control of reaction conditions (e.g., temperature, catalysts like palladium for cross-coupling) and purification via column chromatography or recrystallization. The tert-butyl group may be introduced using tert-butylthiol under Mitsunobu conditions .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments, particularly the electron-withdrawing trifluoromethyl group.
  • X-ray crystallography (via SHELX programs) to resolve bond lengths and angles, critical for understanding steric effects .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • Computational methods (DFT) to model electron distribution and predict reactivity .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl pyrazole moiety is a pharmacophore in drug discovery. This compound may serve as:

  • A protease inhibitor scaffold due to the thioester’s electrophilicity.
  • A building block for bioactive molecules, leveraging its metabolic stability from the tert-butyl group.
  • A candidate for QSAR studies to correlate substituent effects (e.g., trifluoromethyl, tert-butyl) with target binding .

Advanced Research Questions

Q. How does the tert-butyl thioester group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl thioester acts as a leaving group in SN2 reactions, with its bulkiness influencing stereochemistry and reaction rates. Kinetic studies (e.g., using Hammett plots) can quantify steric vs. electronic contributions. Comparative experiments with methyl or phenyl thioesters may reveal tert-butyl’s role in stabilizing transition states or retarding hydrolysis .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or off-target interactions. Systematic approaches include:

  • Dose-response curves to validate IC₅₀ values.
  • Metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.
  • Structural analogs (e.g., replacing tert-butyl with isopropyl) to isolate substituent effects. Cross-referencing with QSAR models can identify key molecular descriptors .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or GPCRs.
  • MD simulations assess dynamic interactions (e.g., hydrogen bonding with the pyrazole oxygen).
  • ADMET prediction (SwissADME) optimizes pharmacokinetics, such as reducing logP via polar group additions.
  • Validate in vitro with SPR (surface plasmon resonance) for binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include:

  • Racemization during thioester formation; chiral HPLC or SFC (supercritical fluid chromatography) ensures purity.
  • Catalyst optimization (e.g., chiral ligands in asymmetric catalysis).
  • Process chemistry adjustments (flow reactors for exothermic steps, solvent recycling). Pilot-scale trials with in-line FTIR monitoring can detect intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate
Reactant of Route 2
Reactant of Route 2
S-tert-butyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyethanethioate

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